Cas no 957482-14-3 (methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate)
methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester
- methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate
- methyl 4-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoate
- CS-0280725
- AK-968/14002291
- Methyl 4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzoate
- AKOS000304237
- CCG-116624
- Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate
- FOVJSTWURUAITC-UHFFFAOYSA-N
- Oprea1_692497
- Benzoic acid, 4-(5-methyl-3-nitropyrazol-1-ylmethyl)-
- AKOS015922019
- Methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate #
- EN300-227835
- BBL037862
- STK298477
- methyl 4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoate
- 957482-14-3
-
- MDL: MFCD01853084
- Inchi: 1S/C13H13N3O4/c1-9-7-12(16(18)19)14-15(9)8-10-3-5-11(6-4-10)13(17)20-2/h3-7H,8H2,1-2H3
- InChI Key: FOVJSTWURUAITC-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=CC(=CC=1)CN1C(C)=CC([N+](=O)[O-])=N1)=O
Computed Properties
- Exact Mass: 275.09060590Da
- Monoisotopic Mass: 275.09060590Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 363
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 89.9Ų
methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-227835-0.05g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-227835-0.1g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-227835-0.25g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-227835-0.5g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-227835-1.0g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
| Enamine | EN300-227835-2.5g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
| Enamine | EN300-227835-5.0g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 5.0g |
$1115.0 | 2024-06-20 | |
| Enamine | EN300-227835-10.0g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 95% | 10.0g |
$1654.0 | 2024-06-20 | |
| Enamine | EN300-227835-1g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 1g |
$385.0 | 2023-09-15 | ||
| Enamine | EN300-227835-5g |
methyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate |
957482-14-3 | 5g |
$1115.0 | 2023-09-15 |
methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate
Methyl 4-(5-Methyl-3-Nitro-1H-Pyrazol-1-yl)methylbenzoate: A Comprehensive Overview
Methyl 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate (CAS No. 957482-14-3) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique molecular structure, which includes a methyl ester group, a benzene ring, and a substituted pyrazole moiety. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further research and development.
The molecular formula of methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate is C16H15N3O4, and its molecular weight is approximately 305.30 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, starting from readily available starting materials. One common synthetic route involves the reaction of 4-formylbenzoic acid methyl ester with 5-methyl-3-nitro-1H-pyrazole in the presence of a suitable catalyst, followed by reduction and esterification steps to form the final product.
In terms of its physical properties, methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate is a white to off-white solid at room temperature. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are important for its use in various applications, particularly in pharmaceutical formulations where solubility can significantly impact bioavailability and efficacy.
The biological activity of methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate has been the subject of several recent studies. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential as an anticancer agent. Preliminary studies have demonstrated that methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway. Further research is needed to fully understand the molecular mechanisms underlying these effects and to evaluate the compound's potential as a therapeutic agent in clinical settings.
Beyond its pharmaceutical applications, methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate has also been explored for its use in materials science. Its unique chemical structure makes it suitable for the synthesis of advanced functional materials with tailored properties. For example, it has been used as a building block for the preparation of polymeric materials with enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and composites.
The safety profile of methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate is an important consideration for its practical use. Toxicological studies have shown that it has low acute toxicity when administered orally or intraperitoneally to laboratory animals. However, like many synthetic compounds, it may exhibit some degree of cytotoxicity at higher concentrations. Therefore, appropriate safety measures should be taken during handling and storage to minimize potential risks.
In conclusion, methyl 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoate (CAS No. 957482-14-3) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and other fields. Its unique chemical structure and biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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